

Spectroscopic Scrutiny: Confirming the Molecular Architecture of 4,5-Dimethoxy-2-nitrotoluene

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **4,5-Dimethoxy-2-nitrotoluene**

Cat. No.: **B1295395**

[Get Quote](#)

A Comparative Guide to the Spectroscopic Analysis of **4,5-Dimethoxy-2-nitrotoluene** and Its Structural Isomers for Researchers, Scientists, and Drug Development Professionals.

This guide provides a comprehensive comparison of spectroscopic data for the definitive structural confirmation of **4,5-Dimethoxy-2-nitrotoluene**. Through a detailed examination of Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), we present the experimental evidence required to unambiguously identify this compound and distinguish it from its structural isomers and related molecules.

At a Glance: Spectroscopic Data Summary

The following tables summarize the key quantitative data from the spectroscopic analysis of **4,5-Dimethoxy-2-nitrotoluene** and its comparators.

Table 1: ¹H NMR Spectral Data Comparison

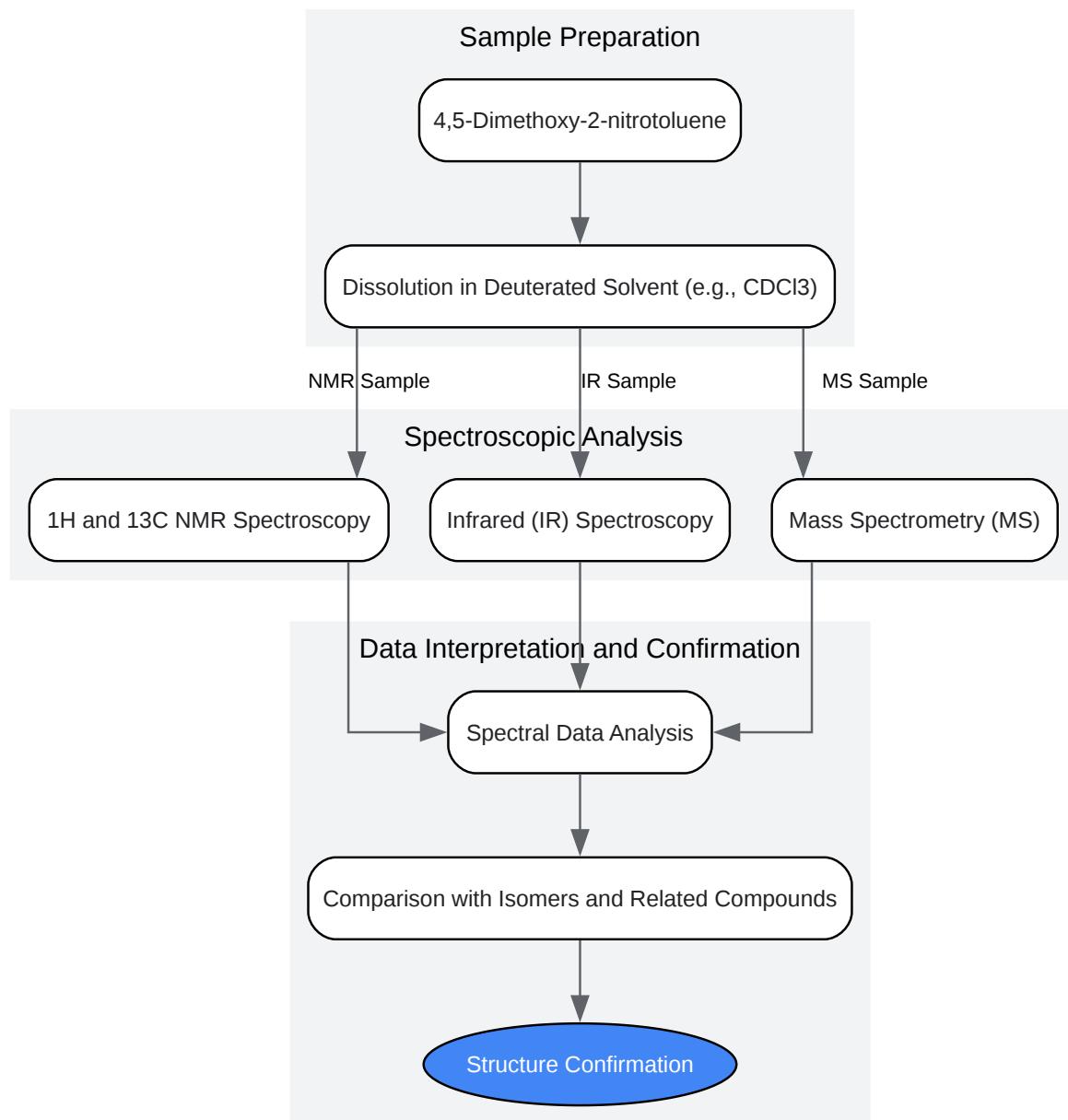
Compound	Chemical Shift (δ , ppm) and Multiplicity
4,5-Dimethoxy-2-nitrotoluene	Predicted: ~7.3 (s, 1H, Ar-H), ~6.9 (s, 1H, Ar-H), ~3.9 (s, 3H, -OCH ₃), ~3.8 (s, 3H, -OCH ₃), ~2.5 (s, 3H, -CH ₃)
2,3-Dimethoxytoluene	Aromatic H: multiplet, Methoxyl H: singlets, Methyl H: singlet[1]
1,4-Dimethoxy-2-nitrobenzene	7.378 (d, J=2.6 Hz, 1H), 7.11 (dd, J=9.1, 2.6 Hz, 1H), 7.05 (d, J=9.1 Hz, 1H), 3.914 (s, 3H), 3.812 (s, 3H)[2]
4-Nitrotoluene	8.098 (d, 2H), 7.312 (d, 2H), 2.462 (s, 3H)[3]

Table 2: ¹³C NMR Spectral Data Comparison

Compound	Chemical Shift (δ , ppm)
4,5-Dimethoxy-2-nitrotoluene	Predicted: Aromatic carbons (6 signals), Methoxyl carbons (2 signals), Methyl carbon (1 signal)
1,4-Dimethoxy-2-nitrobenzene	Spectral data available, specific shifts not detailed in provided results.
4-Nitrotoluene	147.1 (C-NO ₂), 130.0 (C-CH ₃), 124.0 (Ar-CH), 129.8 (Ar-CH), 21.5 (-CH ₃)

Table 3: IR Spectral Data Comparison

Compound	Key Absorption Bands (cm ⁻¹)
4,5-Dimethoxy-2-nitrotoluene	Aromatic C-H stretch, C=C stretch, NO ₂ asymmetric and symmetric stretch, C-O stretch, CH ₃ bend
1,4-Dimethoxy-2-nitrobenzene	Spectral data available, specific absorptions not detailed in provided results.
4-Nitrotoluene	Aromatic C-H stretch, C=C stretch, NO ₂ asymmetric and symmetric stretch, CH ₃ bend


Table 4: Mass Spectrometry Data Comparison

Compound	Molecular Ion (m/z) and Key Fragments
4,5-Dimethoxy-2-nitrotoluene	M ⁺ : 197.19[4]
1,4-Dimethoxy-2-nitrobenzene	M ⁺ : 183.15
4-Nitrotoluene	M ⁺ : 137.14

Experimental Workflow and Methodologies

The structural confirmation of **4,5-Dimethoxy-2-nitrotoluene** relies on a systematic spectroscopic analysis workflow.

Spectroscopic Analysis Workflow for Structure Confirmation

[Click to download full resolution via product page](#)

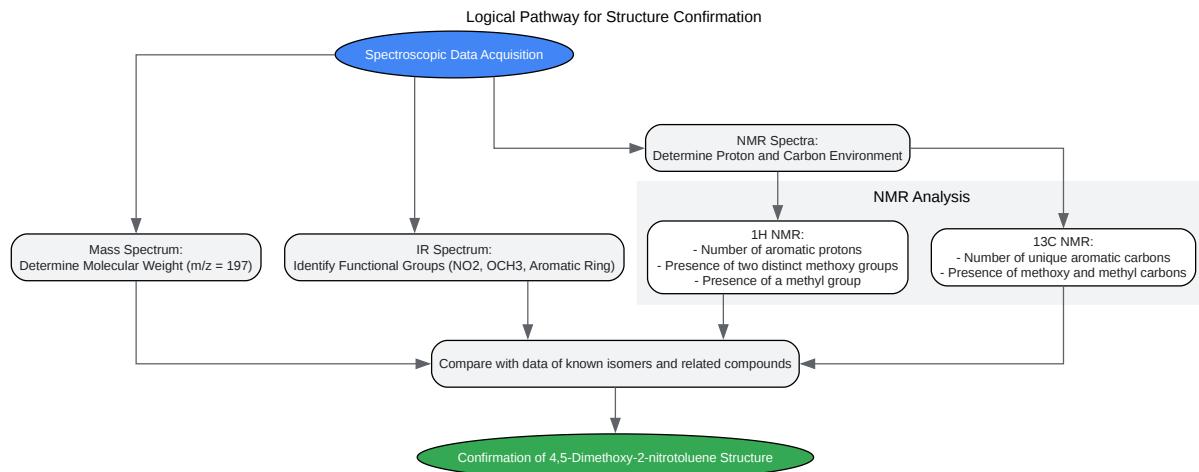
Caption: Workflow for the spectroscopic analysis and structural confirmation of an organic compound.

Experimental Protocols

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** 5-10 mg of the analyte was dissolved in approximately 0.5-0.7 mL of deuterated chloroform (CDCl_3) containing tetramethylsilane (TMS) as an internal standard (0 ppm).
- ^1H NMR Spectroscopy: Proton NMR spectra were recorded on a 400 MHz spectrometer. Data was acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to TMS.
- ^{13}C NMR Spectroscopy: Carbon-13 NMR spectra were recorded on the same spectrometer at a frequency of 100 MHz. Proton-decoupled spectra were obtained to simplify the spectrum to single lines for each unique carbon atom.

2. Infrared (IR) Spectroscopy


- **Sample Preparation:** A small amount of the solid sample was placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. For liquid samples, a thin film was applied to a salt plate (e.g., NaCl).
- **Data Acquisition:** The IR spectrum was recorded over the range of 4000-400 cm^{-1} . A background spectrum of the empty ATR crystal or salt plate was subtracted from the sample spectrum.

3. Mass Spectrometry (MS)

- **Sample Introduction:** The sample was introduced into the mass spectrometer via a direct insertion probe or after separation by gas chromatography (GC-MS).
- **Ionization:** Electron Ionization (EI) at 70 eV was used to generate charged fragments.
- **Data Acquisition:** The mass spectrum was scanned over a mass-to-charge (m/z) range appropriate for the compound, typically from m/z 40 to 400.

Structure Confirmation Pathway

The definitive identification of **4,5-Dimethoxy-2-nitrotoluene** is achieved through a logical pathway of data interpretation.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2,3-DIMETHOXYTOLUENE(4463-33-6) 1H NMR spectrum [chemicalbook.com]
- 2. 1,4-DIMETHOXY-2-NITROBENZENE(89-39-4) 1H NMR spectrum [chemicalbook.com]
- 3. 4-Nitrotoluene(99-99-0) 13C NMR [m.chemicalbook.com]
- 4. PubChemLite - 4,5-dimethoxy-2-nitrotoluene (C9H11NO4) [pubchemlite.lcsb.uni.lu]

- To cite this document: BenchChem. [Spectroscopic Scrutiny: Confirming the Molecular Architecture of 4,5-Dimethoxy-2-nitrotoluene]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1295395#spectroscopic-analysis-and-confirmation-of-4-5-dimethoxy-2-nitrotoluene-structure>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com